molecular formula C11H16INO B1413700 5-Iodo-2-isobutoxybenzylamine CAS No. 2169454-63-9

5-Iodo-2-isobutoxybenzylamine

Cat. No.: B1413700
CAS No.: 2169454-63-9
M. Wt: 305.15 g/mol
InChI Key: KAFXMWVVYKRAGI-UHFFFAOYSA-N
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Description

5-Iodo-2-isobutoxybenzylamine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound consists of a benzylamine core substituted with an iodine atom at the 5-position and an isobutoxy group at the 2-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-isobutoxybenzylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Isobutoxylation: The introduction of the isobutoxy group at the 2-position can be accomplished through a nucleophilic substitution reaction. This involves reacting the iodinated benzylamine with isobutyl alcohol in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-isobutoxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzylamine group to a primary amine.

    Substitution: The iodine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives, such as aldehydes or carboxylic acids.

    Reduction: Primary amines or other reduced forms of the compound.

    Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-isobutoxybenzylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isobutoxybenzylamine involves its interaction with specific molecular targets and pathways. The iodine atom and isobutoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-methoxybenzylamine: Similar structure but with a methoxy group instead of an isobutoxy group.

    5-Iodo-2-ethoxybenzylamine: Similar structure but with an ethoxy group instead of an isobutoxy group.

    5-Iodo-2-propoxybenzylamine: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness

5-Iodo-2-isobutoxybenzylamine is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzylamines. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[5-iodo-2-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFXMWVVYKRAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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